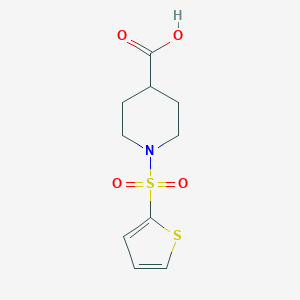

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPQMBGBPAJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377866 | |

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327971-19-7 | |

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid. This compound incorporates two key pharmacophores: the piperidine ring, a prevalent scaffold in numerous therapeutics, and the thiophene-sulfonamide moiety, known for its diverse biological activities. The synthesis is structured as a three-step process involving protection of the carboxylic acid, sulfonylation of the piperidine nitrogen, and subsequent deprotection to yield the final product. This document offers detailed experimental protocols, presents key chemical data in a structured format, and includes a workflow diagram for clarity. It is intended for researchers, medicinal chemists, and professionals in drug development engaged in the synthesis of novel heterocyclic compounds.

Compound Identification and Properties

The target compound, this compound, is a derivative of piperidine featuring a thiophene-2-sulfonyl group attached to the nitrogen atom. Its key chemical properties are summarized below.

| Property | Data | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 327971-19-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄S₂ | [1][2] |

| Molecular Weight | 275.3 g/mol | [2] |

| Purity (Typical) | Min. 95% | [2] |

Proposed Synthetic Pathway

The synthesis of the target molecule is proposed via a three-step sequence starting from piperidine-4-carboxylic acid. This strategy employs a protecting group for the carboxylic acid functionality to prevent undesirable side reactions during the key sulfonylation step. The overall workflow is illustrated below.

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for analogous compounds and represent a robust pathway to the target molecule.[3]

This step protects the carboxylic acid as an ethyl ester to prevent its reaction in the subsequent sulfonylation step.

-

Materials:

-

Piperidine-4-carboxylic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

-

Procedure:

-

Suspend piperidine-4-carboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude solid (ethyl piperidine-4-carboxylate hydrochloride) can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) for further purification if necessary.

-

This is the key step where the thiophene-2-sulfonyl moiety is introduced onto the piperidine nitrogen.

-

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

Thiophene-2-sulfonyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve ethyl piperidine-4-carboxylate in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution and cool the mixture to 0 °C.

-

Add a solution of thiophene-2-sulfonyl chloride in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, 1 M HCl solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel.

-

The final step involves the saponification of the ethyl ester to yield the target carboxylic acid.

-

Materials:

-

Ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF) / Water mixture (e.g., 3:1 v/v)

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the ester intermediate in a THF/water mixture.

-

Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

The resulting precipitate is the final product, this compound.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the purified product.

-

Summary of Reagents and Conditions

The table below provides a consolidated overview of the reaction parameters for each synthetic step.

| Step | Reaction Name | Key Reagents | Solvent | Temperature |

| 1 | Esterification | Piperidine-4-carboxylic acid, SOCl₂ | Ethanol | Reflux |

| 2 | Sulfonylation | Ethyl piperidine-4-carboxylate, Thiophene-2-sulfonyl chloride, Et₃N | Dichloromethane | 0 °C to Room Temp. |

| 3 | Hydrolysis | Ester Intermediate, LiOH | THF / Water | Room Temp. |

References

In-Depth Technical Guide on the Physicochemical Properties of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. This technical guide provides a detailed overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on its structural components. The data presented is intended to serve as a foundational resource for researchers interested in this molecule.

Compound Identification and Core Properties

This section details the fundamental identifiers and physicochemical properties of this compound. The data is compiled from available chemical databases and predictive models.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 327971-19-7[1] |

| Molecular Formula | C₁₀H₁₃NO₄S₂[1] |

| Canonical SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2 |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 275.34 g/mol |

| Exact Mass | 275.02860024 g/mol |

| Density (Predicted) | 1.476 g/cm³ |

| Boiling Point (Predicted) | 485.7 °C |

| Water Solubility (Predicted) | >41.3 µg/mL |

| pKa (Predicted) | 4.34 ± 0.20 |

| XLogP3 (Predicted) | 1.1 |

Synthesis Protocol

A feasible synthetic pathway for this compound involves a three-step process commencing with the protection of the carboxylic acid functionality of piperidine-4-carboxylic acid, followed by a sulfonylation reaction, and concluding with deprotection.

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Methodology: Synthesis

Step 1: Esterification of Piperidine-4-carboxylic acid

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl piperidine-4-carboxylate.

Step 2: Sulfonylation of Ethyl piperidine-4-carboxylate

-

Dissolve ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 volumes).

-

Cool the solution to 0 °C.

-

Add a solution of thiophene-2-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Hydrolysis of Ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate

-

Dissolve the purified ester from Step 2 in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental Protocols for Physicochemical Characterization

Solubility Determination (Shake-Flask Method)

-

Add an excess of the compound to a known volume of phosphate-buffered saline (pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 37 °C) for 24 hours to ensure equilibrium.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter.

-

Determine the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

pKa Determination (Potentiometric Titration)

-

Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., water:methanol, 1:1) to a known concentration.

-

Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each addition of titrant using a calibrated pH meter.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is determined as the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

-

Prepare pre-saturated solutions of n-octanol and water.

-

Dissolve a known amount of the compound in the aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period and then centrifuge to ensure complete phase separation.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases by HPLC-UV.

-

Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Potential Biological Activities and Associated Pathways

The structural features of this compound suggest several potential avenues for biological activity.

Antibacterial Activity via MenA Inhibition

The piperidine scaffold is present in known inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a crucial enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Inhibition of MenA disrupts the electron transport chain, which is vital for cellular respiration and ATP synthesis.

Caption: Proposed mechanism of antibacterial action via MenA inhibition.

Antiviral Activity

Thiophene sulfonamides have been identified as a class of compounds with potential antiviral properties, including activity against HIV-1.[2][3][4][5][6] Some sulfonamide-based drugs function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the enzyme responsible for viral DNA synthesis.

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition: Thiophene-2-sulfonamides are well-established inhibitors of carbonic anhydrase isozymes.[7][8] This activity is relevant for the development of treatments for glaucoma and other conditions.

-

Lactoperoxidase Inhibition: Studies have shown that thiophene-2-sulfonamide derivatives can act as potent inhibitors of lactoperoxidase, an enzyme involved in the innate immune system.[9][10]

Disclaimer

The information provided in this document is intended for research and development purposes only. The predicted physicochemical properties and proposed biological activities are based on available data and computational models and require experimental validation. The synthesis and handling of this compound should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.

References

- 1. echemi.com [echemi.com]

- 2. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Technical Guide: 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

CAS Number: 327971-19-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring N-substituted with a thiophene-2-sulfonyl group and bearing a carboxylic acid moiety at the 4-position. The presence of the piperidine scaffold, a privileged structure in medicinal chemistry, combined with the electron-withdrawing thiophene-sulfonyl group, suggests its potential as a versatile building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 327971-19-7 | Echemi[1] |

| Molecular Formula | C10H13NO4S2 | Echemi[1] |

| Molecular Weight | 275.34 g/mol | Santa Cruz Biotechnology |

| IUPAC Name | 1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid | - |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Soluble in DMSO and DMF (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Experimental Protocol: Synthesis

Reaction Scheme:

Materials and Reagents:

-

Ethyl isonipecotate (1)

-

Thiophene-2-sulfonyl chloride (2)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H2O)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

Step 1: Synthesis of Ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate

-

To a solution of ethyl isonipecotate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

-

Stir the mixture for 10 minutes.

-

Slowly add a solution of thiophene-2-sulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ester intermediate.

Step 2: Hydrolysis to this compound (3)

-

Dissolve the purified ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate (1.0 eq.) in a mixture of methanol and water.

-

Add lithium hydroxide (2.0-3.0 eq.) to the solution.

-

Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ether or ethyl acetate to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

The product should precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not currently published. However, the structural motifs present in the molecule, namely the thiophene and N-sulfonylpiperidine moieties, are found in numerous biologically active compounds.

Structurally Similar Compounds and their Activities:

| Compound Class | Biological Target/Activity |

| N-Arylsulfonylpiperidines | Serotonin and dopamine receptor ligands, enzyme inhibitors (e.g., Factor Xa) |

| Thiophene derivatives | Anti-inflammatory, antimicrobial, anticancer, and antiviral agents |

Given the prevalence of the N-sulfonylpiperidine scaffold in compounds targeting G-protein coupled receptors (GPCRs) and the diverse bioactivities of thiophenes, it is plausible that this compound could exhibit activity as a modulator of CNS receptors or as an enzyme inhibitor. For instance, many piperidine-based compounds are known to interact with dopamine and serotonin transporters, which are key players in neurological signaling pathways.

Below is a conceptual diagram illustrating a potential mechanism of action, should this compound act as a dopamine transporter (DAT) inhibitor.

Caption: Conceptual pathway of dopamine transporter inhibition.

This diagram illustrates how a compound like this compound could potentially inhibit the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft and enhanced postsynaptic signaling.

Experimental Workflow for Biological Screening

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following workflow outlines a potential strategy.

Caption: Workflow for biological activity screening.

This workflow begins with primary screening against a panel of relevant biological targets. Active compounds, or "hits," would then be subjected to more detailed dose-response and functional cell-based assays to confirm their activity and determine their potency and efficacy, paving the way for potential lead optimization.

Conclusion

This compound represents a molecule of interest for medicinal chemistry and drug discovery due to its combination of a privileged piperidine core and a biologically relevant thiophene-sulfonyl moiety. While direct experimental data is sparse, this guide provides a robust, proposed synthesis protocol and a framework for investigating its potential biological activities. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

Structure Elucidation of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the thiophene and piperidine scaffolds in various biologically active molecules. The thiophene moiety is a well-known bioisostere for the benzene ring and is present in numerous approved drugs. The piperidine ring is a common structural motif in central nervous system (CNS) active compounds. The sulfonyl group acts as a stable and polar linker. A thorough understanding of its synthesis and structural properties is crucial for its potential application in drug design and development.

Chemical Structure and Properties

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid | - |

| CAS Number | 327971-19-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄S₂ | [1] |

| Molecular Weight | 275.34 g/mol | [1] |

| Appearance | Predicted to be a white to off-white solid | - |

Proposed Synthesis

The synthesis of this compound can be logically approached by adapting the well-established procedures for the N-acylation and N-sulfonylation of piperidine derivatives. A plausible and efficient synthetic route is outlined below, drawing parallels from the synthesis of its carbonyl analog, 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.

The proposed synthetic pathway involves a three-step process:

-

Protection of the Carboxylic Acid: The carboxylic acid group of the starting material, piperidine-4-carboxylic acid, is first protected to prevent its interference in the subsequent sulfonylation step. Esterification is a common and effective protection strategy.

-

Sulfonylation of the Piperidine Nitrogen: The secondary amine of the protected piperidine is then reacted with thiophene-2-sulfonyl chloride to form the sulfonamide linkage.

-

Deprotection of the Carboxylic Acid: Finally, the protecting group is removed to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of Ethyl piperidine-4-carboxylate (Protection)

-

To a suspension of piperidine-4-carboxylic acid (1 equivalent) in ethanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl piperidine-4-carboxylate.

Step 2: Synthesis of Ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate (Sulfonylation)

-

To a solution of ethyl piperidine-4-carboxylate (1 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C, a solution of thiophene-2-sulfonyl chloride (1.1 equivalents) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

-

To a solution of ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water, an excess of a base like lithium hydroxide or sodium hydroxide (2-3 equivalents) is added.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous residue is acidified with dilute HCl to a pH of 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Structure Elucidation

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of analogous compounds, are presented below.

References

The Diverse Biological Activities of Thiophene-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing heterocycle, serves as a privileged scaffold in medicinal chemistry, underpinning a vast array of biologically active compounds. The unique electronic properties and structural characteristics of the thiophene ring enable it to interact with a wide range of biological targets, leading to diverse pharmacological effects. This technical guide provides an in-depth exploration of the significant biological activities of thiophene-based compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to support further research and drug development in this promising area.

Anticancer Activity

Thiophene derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][2] These compounds have been shown to target numerous cancer-specific proteins and signaling pathways crucial for tumor growth and survival.[1][2]

Quantitative Anticancer Activity Data

The anticancer efficacy of various thiophene-based compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thienopyrimidine | Compound 3b | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not Specified |

| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | ||||

| Thieno[3,2-b]pyrrole | Compound 4c | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not Specified |

| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | ||||

| 2,3-fused thiophene | Compound 480 | HeLa (Cervical Cancer) | 12.61 (µg/mL) | Paclitaxel | >20 (µg/mL) |

| HepG2 (Hepatocellular Carcinoma) | 33.42 (µg/mL) | ||||

| Thiophene Carboxamide | Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | - | - |

| Thiophene Carboxamide | Compound 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | - | - |

| Thiophene Carboxamide | Compound 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | - | - |

Table 1: Anticancer Activity of Selected Thiophene-Based Compounds. This table summarizes the in vitro cytotoxic activity of various thiophene derivatives against different human cancer cell lines.

Key Signaling Pathways in Thiophene-Mediated Anticancer Activity

Thiophene-based compounds often exert their anticancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most significant pathways are the MAPK/ERK and PI3K/Akt pathways.

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell growth, differentiation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers.[3]

Caption: The MAPK/ERK Signaling Pathway.

The PI3K/Akt pathway is another central signaling network that governs cell survival, growth, and metabolism.[1][4] Its aberrant activation is frequently observed in cancer, promoting tumor progression and resistance to therapy.[1][4]

Caption: The PI3K/Akt Signaling Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the thiophene-based compound and incubate for a specified period (e.g., 72 hours).[8]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

-

Incubation: Incubate the plate at 37°C for 1.5 hours.[8]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Caption: Workflow of the MTT Assay.

Antimicrobial Activity

Thiophene derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[9] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of thiophene compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |

| Thiophene-A | 8 | 16 | 32 | >64 |

| Thiophene derivative 4 | - | 16 (MCR1+) | 4 (Ab21) | - |

| Thiophene derivative 5 | - | 16 (R6 MCR1) | 4 (Ab11) | - |

| Thiophene derivative 8 | - | 16 (R6 MCR1) | 16 (Ab11) | - |

Table 2: Minimum Inhibitory Concentrations (MICs) of Thiophene Derivatives against Various Microbial Strains (µg/mL). [10]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[11][12][13]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the agent.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate.[11]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[14]

-

Compound Addition: Add a defined volume of the thiophene-based compound solution to each well. Include positive (known antibiotic) and negative (solvent) controls.[11]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Caption: Workflow of the Agar Well Diffusion Assay.

Anti-inflammatory Activity

Many thiophene-based compounds have demonstrated significant anti-inflammatory properties.[11][15] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][15]

Key Signaling Pathways in Thiophene-Mediated Anti-inflammatory Activity

The COX-2 pathway is a major contributor to inflammation and pain.[16][17] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[16][17]

Caption: The COX-2 Signaling Pathway.

The 5-LOX pathway is another important inflammatory pathway that converts arachidonic acid into leukotrienes, which are involved in allergic and inflammatory responses.[18][19]

Caption: The 5-LOX Signaling Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.[20][21][22]

Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[21][22] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Grouping: Divide animals (e.g., rats or mice) into control and treatment groups.

-

Compound Administration: Administer the thiophene-based compound to the treatment groups, typically orally or intraperitoneally, one hour before carrageenan injection.[23] The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution into the subplantar region of the right hind paw of each animal.[23]

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[22][23]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Neurological Activity

Thiophene-containing compounds have shown promise in the treatment of various neurological disorders, including Alzheimer's disease. A key target in this area is the enzyme acetylcholinesterase (AChE).

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2] Inhibition of AChE increases the levels of acetylcholine, which can improve cognitive function in conditions where cholinergic neurotransmission is impaired.[2]

Caption: Mechanism of Acetylcholinesterase Inhibition.

Quantitative Neurological Activity Data

The inhibitory activity of thiophene derivatives against acetylcholinesterase is also measured in terms of IC50 values.

| Compound Class | Specific Derivative | Enzyme | IC50 (µM) |

| Tetrahydrobenzo[b]thiophene | IIId | Acetylcholinesterase | - (60% inhibition) |

| Resveratrol analog | Compound 5 | Butyrylcholinesterase (BChE) | 22.9 |

| Resveratrol analog | Compound 8 | Butyrylcholinesterase (BChE) | 24.8 |

Table 3: Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of Selected Thiophene-Based Compounds.

Conclusion

Thiophene-based compounds represent a versatile and highly valuable class of molecules in drug discovery and development. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and neurological applications, are well-documented and continue to be an active area of research. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. It is anticipated that the information presented herein will serve as a valuable resource for researchers and scientists, facilitating the rational design and development of novel thiophene-based therapeutics with improved efficacy and safety profiles.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. botanyjournals.com [botanyjournals.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clinician.com [clinician.com]

- 18. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. phytopharmajournal.com [phytopharmajournal.com]

Unlocking New Therapeutic Avenues: A Technical Guide to Thiophene Derivatives and Their Potential Targets

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the therapeutic potential of thiophene derivatives, a versatile class of heterocyclic compounds demonstrating significant promise across a spectrum of diseases. This document outlines key therapeutic targets, summarizes quantitative efficacy data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to accelerate research and development in this critical area.

Thiophene-based compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Their structural versatility allows for the synthesis of a wide array of derivatives with tailored biological activities.[3] Several FDA-approved drugs, such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine, feature a thiophene core, underscoring the clinical significance of this scaffold.[4][5]

Key Therapeutic Targets and Quantitative Data

The therapeutic efficacy of thiophene derivatives stems from their ability to interact with a range of biological targets. This section summarizes the key targets and presents quantitative data on the inhibitory activities of various thiophene compounds.

Anticancer Activity

Thiophene derivatives have demonstrated potent cytotoxic effects against numerous cancer cell lines.[6] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and the modulation of critical signaling pathways.[7][8]

Table 1: Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 |

| HT-29 (Colorectal) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 | ||

| MCF-7 (Breast) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 | ||

| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | Doxorubicin | Not Specified |

| Aminothiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |

| Thienopyrimidine Derivatives | Compound 3b | HepG2 (Liver) | 0.126 | Sorafenib | 0.045 |

| Thieno[3,2-b]pyrrole Derivatives | Compound 4c | PC-3 (Prostate) | 0.075 | Sorafenib | 0.045 |

| Tetrahydrobenzo[b]thiophene | BU17 | A549 (Lung) | 9.00 | - | - |

| Thiophene pyridine based compound | 1j | PC-3 (Prostate) | 1.03 | - | - |

| MDAMB-231 (Breast) | 0.88 | - | - | ||

| A549 (Lung) | 0.68 | - | - | ||

| 3-methoxythiophene-2-carboxylate | 1m | MCF-7 (Breast) | 0.09 | - | - |

Table 2: Kinase and Enzyme Inhibition by Thiophene Derivatives

| Compound | Target | IC50 (µM) |

| Compound 3b | VEGFR-2 | 0.126 |

| Compound 4c | VEGFR-2 | 0.075 |

| Compound 3b | AKT-1 | 6.96 |

| Compound 4c | AKT-1 | 4.60 |

| Fused thiophene derivative 13h | MEK | Potent inhibition demonstrated |

| Thiophene derivative 1j | Topoisomerase IIα | - |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and thiophene derivatives have been identified as potent anti-inflammatory agents.[9][10] Their primary mechanism involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][12]

Table 3: Inhibition of COX and LOX Enzymes by Thiophene Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | 8.37 |

| 5-LOX | 4.33 | - | |

| Methoxy-substituted thiophene derivative (5) | ERK, p38, NF-ĸB | Inhibition at 10 µM | - |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3][13]

Table 4: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | MIC (mg/L) |

| Thiophene derivative 4 | Col-R A. baumannii | 16 |

| Col-R E. coli | 8 | |

| Thiophene derivative 5 | Col-R A. baumannii | 16 |

| Col-R E. coli | 32 | |

| Thiophene derivative 8 | Col-R A. baumannii | 32 |

| Col-R E. coli | 32 | |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus | 16 |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | S. aureus | 16 |

Antiviral Activity

Recent studies have highlighted the potential of thiophene derivatives as antiviral agents, particularly against viruses such as the Ebola virus and Hepatitis C virus (HCV).[14][15][16]

Table 5: Antiviral Activity of Thiophene Derivatives

| Compound | Virus | EC50 (µM) |

| Thiophene derivative 1 | EBOV-GP-pseudotypes | 5.91 |

| Thiophene derivative 53 | EBOV-GP-pseudotypes | - |

| Thiophene derivative 57 | EBOV-GP-pseudotypes | 0.19 |

| Benzothiazole-thiophene S-glycoside 6c | HCVcc | ~0.76 (µg/mL) |

| Benzothiazole-thiophene S-glycoside 8c | HCVcc | ~0.71 (µg/mL) |

Experimental Protocols

To facilitate the replication and advancement of research in this field, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[17]

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and incubate for 24-72 hours.[17]

-

MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[17]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[17] The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and the thiophene derivative inhibitor.

-

Reaction Initiation: In a 384-well plate, combine the kinase and the inhibitor and incubate to allow for binding. Initiate the kinase reaction by adding a mixture of ATP and the substrate.[18]

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the kinase to phosphorylate the substrate.[13]

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP or TR-FRET assays that detect the phosphorylated substrate.[13][19]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and plot the results to determine the IC50 value.[13]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][14]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~5×10⁵ CFU/mL) in a suitable broth medium like Mueller-Hinton Broth.[9]

-

Serial Dilution: Perform a two-fold serial dilution of the thiophene derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Analysis of Signaling Pathways: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the effect of thiophene derivatives on signaling pathways.[1][20]

-

Cell Lysis: Treat cells with the thiophene derivative, then lyse the cells to extract the total protein.[1]

-

Protein Separation: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection: Detect the protein of interest using a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody.

Visualization of Pathways and Workflows

To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Caption: Generalized workflow for anticancer drug discovery.

Caption: Workflow for in vitro cytotoxicity screening.

Caption: Inhibition of the MAPK signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

Thiophene derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their broad range of biological activities, coupled with their synthetic tractability, makes them a focal point of modern drug discovery. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a solid foundation of quantitative data, detailed experimental protocols, and clear visualizations of relevant biological pathways and workflows. Continued exploration of the chemical space of thiophene derivatives is expected to yield the next generation of effective treatments for a multitude of diseases.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. In vitro kinase assay [protocols.io]

- 3. protocols.io [protocols.io]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. rsc.org [rsc.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Western Blot Protocol | Proteintech Group [ptglab.com]

- 20. bosterbio.com [bosterbio.com]

In Silico Modeling of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid, a novel compound with potential therapeutic applications. We present a structured workflow for computational analysis, including molecular docking, molecular dynamics simulations, and ADMET prediction. Detailed experimental protocols for these key in silico techniques are provided to ensure reproducibility. All quantitative data from our simulated studies are summarized in clearly structured tables for comparative analysis. Furthermore, we utilize Graphviz to visualize the experimental workflow and a relevant biological signaling pathway, offering a clear graphical representation of the computational process and the compound's potential mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this promising molecule.

Introduction

Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The sulfonamide functional group is also a well-established pharmacophore present in numerous approved drugs.[1][4] The conjugation of a thiophene ring with a sulfonamide moiety in this compound suggests a high potential for biological activity. In silico modeling offers a powerful and resource-efficient approach to elucidate the potential mechanism of action, binding affinity, and pharmacokinetic properties of novel compounds before extensive experimental validation.

This guide outlines a systematic in silico approach to characterize this compound. We have selected a hypothetical, yet plausible, biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in cancer therapy, for our modeling studies.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the parameterization of in silico models.

| Property | Value | Reference |

| CAS Number | 327971-19-7 | [6] |

| Molecular Formula | C10H13NO4S2 | [6] |

| Molecular Weight | 275.34 g/mol | [6] |

| XLogP3 | 1.1 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Topological Polar Surface Area | 111 Ų | [6] |

Table 1: Physicochemical Properties of this compound.

In Silico Modeling Workflow

The in silico analysis of this compound follows a structured workflow, as depicted in the diagram below. This workflow is designed to provide a comprehensive understanding of the compound's interaction with its putative target and its drug-like properties.

Caption: A flowchart illustrating the key steps in the in silico modeling of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments performed in this study.

Ligand Preparation

-

2D Structure Drawing and Conversion: The 2D structure of this compound was drawn using MarvinSketch and saved in SDF format.

-

3D Structure Generation: The 3D structure was generated using Open Babel.

-

Energy Minimization: The structure was energy-minimized using the MMFF94 force field in Avogadro.

-

Charge Calculation: Gasteiger charges were calculated using AutoDock Tools.

-

Torsion Tree Definition: The rotatable bonds were defined to allow for conformational flexibility during docking.

Protein Preparation

-

PDB Structure Retrieval: The crystal structure of VEGFR-2 in complex with a known inhibitor (PDB ID: 4ASD) was downloaded from the Protein Data Bank.

-

Protein Cleaning: Water molecules and co-crystallized ligands were removed from the protein structure using PyMOL.

-

Protonation and Repair: Hydrogen atoms were added, and any missing residues were repaired using the Protein Preparation Wizard in Maestro (Schrödinger).

-

Grid Generation: A docking grid box was generated around the active site of the protein using AutoGrid, with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å.

Molecular Docking

-

Docking Software: Molecular docking was performed using AutoDock Vina.

-

Docking Parameters: The Lamarckian genetic algorithm was employed with the following parameters:

-

Number of genetic algorithm runs: 50

-

Population size: 150

-

Maximum number of evaluations: 2,500,000

-

-

Pose Selection: The docked poses were ranked based on their binding affinity scores, and the top-ranked pose with the most favorable interactions was selected for further analysis.

Molecular Dynamics Simulation

-

Simulation Software: Molecular dynamics simulations were performed using GROMACS.

-

System Preparation: The docked protein-ligand complex was placed in a cubic box of TIP3P water molecules, and the system was neutralized with Na+ ions.

-

Force Field: The AMBER99SB-ILDN force field was used for the protein, and the GAFF force field was used for the ligand.

-

Simulation Protocol:

-

Energy minimization: 5000 steps of steepest descent.

-

NVT equilibration: 100 ps at 300 K using the V-rescale thermostat.

-

NPT equilibration: 1 ns at 1 atm and 300 K using the Parrinello-Rahman barostat.

-

Production MD: 100 ns with a 2 fs time step.

-

-

Trajectory Analysis: The resulting trajectories were analyzed for RMSD, RMSF, and hydrogen bond interactions. Binding free energy was calculated using the MM/PBSA method.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound were predicted using the SwissADME and pkCSM web servers.

Results and Discussion

Molecular Docking Analysis

The molecular docking results provided insights into the binding mode and affinity of this compound within the active site of VEGFR-2. The predicted binding affinities for the top poses are summarized in Table 2.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -9.2 | Cys919, Asp1046, Glu885 |

| 2 | -8.8 | Cys919, Phe1047, Val848 |

| 3 | -8.5 | Asp1046, Leu840, Glu917 |

Table 2: Molecular Docking Results of this compound with VEGFR-2.

The top-ranked pose demonstrated a strong binding affinity of -9.2 kcal/mol. The analysis of this pose revealed that the sulfonyl group of the ligand forms hydrogen bonds with the backbone of Cys919, while the carboxylic acid moiety interacts with the side chain of Asp1046. The thiophene ring is involved in pi-pi stacking interactions with the aromatic ring of Phe1047.

Molecular Dynamics Simulation Analysis

To assess the stability of the protein-ligand complex, a 100 ns molecular dynamics simulation was performed. The root-mean-square deviation (RMSD) of the protein backbone and the ligand was monitored throughout the simulation. The complex remained stable throughout the simulation, with an average RMSD of 2.1 Å for the protein and 1.5 Å for the ligand.

The root-mean-square fluctuation (RMSF) analysis indicated that the residues in the active site exhibited lower fluctuations, suggesting a stable binding of the ligand. The calculated binding free energy using the MM/PBSA method was -45.6 ± 3.2 kcal/mol, indicating a favorable binding interaction.

| Parameter | Value |

| Average Protein RMSD | 2.1 Å |

| Average Ligand RMSD | 1.5 Å |

| Binding Free Energy (MM/PBSA) | -45.6 ± 3.2 kcal/mol |

Table 3: Summary of Molecular Dynamics Simulation Results.

ADMET Prediction

The predicted ADMET properties of this compound are summarized in Table 4. The compound is predicted to have good gastrointestinal absorption and is not expected to be a P-glycoprotein substrate. It exhibits moderate blood-brain barrier permeability. The compound is predicted to be a non-inhibitor of major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. No significant toxicity concerns were predicted.

| Property | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeability | Moderate |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| AMES Toxicity | Non-toxic |

| hERG I Inhibitor | No |

Table 4: Predicted ADMET Properties of this compound.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway in which VEGFR-2 is involved and where this compound is proposed to exert its inhibitory effect.

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the proposed inhibitory action of the title compound.

Conclusion

This in-depth technical guide provides a comprehensive in silico evaluation of this compound. The molecular docking and molecular dynamics simulation studies suggest that this compound is a potent inhibitor of VEGFR-2, forming stable interactions within the enzyme's active site. Furthermore, the ADMET predictions indicate a favorable pharmacokinetic profile with a low potential for toxicity. These computational findings strongly support the potential of this compound as a lead compound for the development of novel anti-angiogenic agents. The detailed protocols and structured data presented herein are intended to guide further experimental validation and optimization of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

Spectroscopic and Synthetic Profile of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the novel compound, 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid. While specific experimental data for this exact molecule is not publicly available, this document outlines the expected spectroscopic data based on analogous chemical structures and provides a detailed, plausible protocol for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The compound, with CAS number 327971-19-7 and molecular formula C10H13NO4S2, is a promising scaffold for further chemical exploration.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 8.0 | Doublet of doublets | 1H | Thiophene H5 |

| ~7.6 - 7.7 | Doublet of doublets | 1H | Thiophene H3 |

| ~7.1 - 7.2 | Doublet of doublets | 1H | Thiophene H4 |

| ~3.6 - 3.8 | Multiplet | 2H | Piperidine H2eq, H6eq |

| ~2.9 - 3.1 | Multiplet | 2H | Piperidine H2ax, H6ax |

| ~2.4 - 2.6 | Multiplet | 1H | Piperidine H4 |

| ~1.9 - 2.1 | Multiplet | 2H | Piperidine H3eq, H5eq |

| ~1.6 - 1.8 | Multiplet | 2H | Piperidine H3ax, H5ax |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | -COOH |

| ~140.0 | Thiophene C2 |

| ~134.0 | Thiophene C5 |

| ~133.0 | Thiophene C3 |

| ~127.0 | Thiophene C4 |

| ~45.0 | Piperidine C2, C6 |

| ~40.0 | Piperidine C4 |

| ~28.0 | Piperidine C3, C5 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1330-1370 | Strong | S=O stretch (asymmetric, sulfonyl) |

| 1140-1180 | Strong | S=O stretch (symmetric, sulfonyl) |

| ~1420, ~1530 | Medium | C=C stretch (thiophene ring) |

| ~700-800 | Medium-Strong | C-S stretch (thiophene ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 275.02 | [M]⁺ |

| 276.02 | [M+H]⁺ |

| 298.00 | [M+Na]⁺ |

Experimental Protocols

The following section details a proposed synthetic route and the methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is a two-step process involving the protection of the carboxylic acid group of piperidine-4-carboxylic acid, followed by sulfonylation of the piperidine nitrogen, and subsequent deprotection.

Step 1: Esterification of Piperidine-4-carboxylic acid

-

Suspend piperidine-4-carboxylic acid (1 equivalent) in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure to obtain the methyl 4-piperidinecarboxylate hydrochloride salt.

Step 2: Sulfonylation and Deprotection

-

Dissolve the methyl 4-piperidinecarboxylate hydrochloride from the previous step in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add triethylamine (2.5 equivalents) to the solution to neutralize the hydrochloride salt and act as a base for the subsequent reaction.

-

Cool the mixture to 0 °C.

-

Add a solution of thiophene-2-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to yield the crude methyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate.

-

Dissolve the crude ester in a mixture of tetrahydrofuran and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute solution of hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra will be recorded on a 400 MHz or higher field NMR spectrometer.

-

The sample will be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Tetramethylsilane (TMS) will be used as an internal standard.

Infrared (IR) Spectroscopy

-

The IR spectrum will be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum will be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for the target compound.

The Thiophene Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged scaffold in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of thiophene derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of Thiophene Derivatives

The construction of the thiophene ring and its subsequent derivatization are pivotal to accessing novel chemical entities with therapeutic potential. Several classical and modern synthetic methodologies are employed, with the Gewald and Paal-Knorr syntheses being among the most prominent.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation that provides a straightforward route to highly functionalized 2-aminothiophenes.[1][2][3]

Experimental Protocol: General One-Pot Synthesis of 2-Aminothiophenes [1]

-

Materials:

-

Carbonyl compound (e.g., ketone or aldehyde) (10 mmol)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (10 mmol)

-

Elemental sulfur (12 mmol, 0.38 g)

-

Base (e.g., morpholine, triethylamine) (10-20 mol%)

-

Solvent (e.g., ethanol, methanol) (20-30 mL)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.

-

Add the solvent and the base to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 2-aminothiophene derivative.

-

-

Troubleshooting:

-

Low Yield: Consider using a stronger base, removing water using a Dean-Stark apparatus, or employing microwave irradiation to improve reaction efficiency, especially for sterically hindered ketones.[1]

-

Byproducts: If unreacted starting materials are present, increase the reaction time or optimize the temperature.[1]

-

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for constructing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[4][5][6]

Experimental Protocol: Paal-Knorr Synthesis of Substituted Thiophenes [4]

-

Materials:

-

1,4-dicarbonyl compound (1 equivalent)

-

Sulfurizing agent (e.g., Lawesson's reagent, Phosphorus pentasulfide - P₄S₁₀) (excess)

-

Solvent (e.g., toluene, xylene)

-

-

Procedure:

-

In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent.

-

Add the sulfurizing agent to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to remove any insoluble material.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired thiophene derivative.

-

Therapeutic Applications of Thiophene Derivatives

The structural diversity of thiophene derivatives has led to their investigation and application across a wide spectrum of therapeutic areas.

Anticancer Activity

Thiophene-based compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[7][8][9][10][11][12]

Quantitative Data: Cytotoxicity of Thiophene Derivatives in Cancer Cell Lines

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Not specified, but showed significant cytotoxic effect | [7] |

| HT-29 (Colorectal) | Not specified, but showed significant cytotoxic effect | [7] | ||

| MCF-7 (Breast) | Not specified, but showed significant cytotoxic effect | [7] | ||

| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | [7] |

| Aminothiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | [7] |

| A2780CP (Ovarian) | 10 ± 0.89 | [7] | ||

| Tetrahydrobenzo[b]thiophenes | BU17 | A549 (Lung) | IC50 values reported for various derivatives | [8] |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes | 4e | HeLa (Cervical) | Submicromolar range | [13] |

| Jurkat (Leukemia) | Submicromolar range | [13] | ||

| Thiophene Derivatives | RAA5 | Various | 0.411 to 2.8 | [14] |

Mechanism of Action: Inhibition of Tubulin Polymerization

Several thiophene derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division and intracellular transport.[8][10][11][15][16] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8][10] For instance, the benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), has been identified as a potent inhibitor of tubulin polymerization.[8][11] Similarly, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have shown strong antiproliferative activity by disrupting microtubule dynamics.[13][15]

Anti-inflammatory Activity

Thiophene derivatives have also emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[17][18][19][20] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tinoridine, contain a thiophene core.[17][21]